1-(4-Fluorobenzyl)-1H-pyrrole-2-carbonitrile is an organic compound characterized by a pyrrole ring substituted with a 4-fluorobenzyl group and a carbonitrile functional group. This compound falls under the category of pyrroles, which are five-membered heterocyclic compounds containing nitrogen. Its unique structural features impart specific chemical and biological properties, making it a subject of interest in various scientific fields, including medicinal chemistry and materials science.
The compound is classified as a pyrrole derivative, specifically a pyrrole-2-carbonitrile. It is identified by the Chemical Abstracts Service number 1170830-66-6. The synthesis of this compound can be traced through various methods documented in chemical literature, including patents and research articles focusing on pyrrole chemistry .
The synthesis of 1-(4-Fluorobenzyl)-1H-pyrrole-2-carbonitrile typically involves multiple steps:
These synthetic routes allow for the efficient production of the desired compound while maintaining high yields.
The molecular formula for 1-(4-Fluorobenzyl)-1H-pyrrole-2-carbonitrile is C12H10FN3. The structure features:
The compound's molecular weight is approximately 223.23 g/mol. Structural analysis can be performed using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry to confirm its identity and purity .
1-(4-Fluorobenzyl)-1H-pyrrole-2-carbonitrile can participate in various chemical reactions:
These reactions highlight the versatility of 1-(4-Fluorobenzyl)-1H-pyrrole-2-carbonitrile in synthetic organic chemistry.
The mechanism of action for 1-(4-Fluorobenzyl)-1H-pyrrole-2-carbonitrile involves its interaction with biological targets. The presence of the fluorobenzyl group enhances binding affinity to certain receptors or enzymes, while the pyrrole ring allows for hydrogen bonding and π-π interactions. Additionally, the carbonitrile group may influence reactivity and stability, making it a valuable pharmacophore in drug design .
1-(4-Fluorobenzyl)-1H-pyrrole-2-carbonitrile has several applications in scientific research:
1-(4-Fluorobenzyl)-1H-pyrrole-2-carbonitrile (CAS: 1170830-66-6) represents a structurally specialized heterocyclic compound with the molecular formula C₁₂H₉FN₂ and a molecular weight of 200.22 g/mol. Its canonical SMILES representation (N#CC1=CC=CN1CC2=CC=C(F)C=C2) reveals a pyrrole ring N-alkylated with a 4-fluorobenzyl group and bearing a cyano substituent at the C2 position. This molecular architecture combines three pharmaceutically relevant features: the electron-rich pyrrole core, a fluorine-enhanced aromatic system, and a highly polar nitrile group capable of hydrogen bonding and dipole interactions. Such characteristics position it as a valuable scaffold in medicinal chemistry, particularly for targeting enzymatic processes and receptor interactions where electron distribution and steric fit are critical [1] .
Table 1: Fundamental Chemical Identifiers of 1-(4-Fluorobenzyl)-1H-pyrrole-2-carbonitrile
| Property | Value |
|---|---|
| CAS Registry Number | 1170830-66-6 |
| IUPAC Name | 1-[(4-fluorophenyl)methyl]pyrrole-2-carbonitrile |
| Molecular Formula | C₁₂H₉FN₂ |
| Molecular Weight | 200.22 g/mol |
| SMILES | N#CC1=CC=CN1CC2=CC=C(F)C=C2 |
| InChI Key | MKXXNQNGJGDKEX-UHFFFAOYSA-N |
| XLogP3 | ~2.5 (Predicted) |
The compound emerged from systematic efforts to diversify pyrrole-based pharmacophores during the early 21st century. Its specific CAS registry (1170830-66-6) places its formal identification between 2010-2017, coinciding with accelerated research into fluorinated heterocycles. The synthetic approach likely exploited established N-alkylation strategies, where pyrrole-2-carbonitrile (CAS: 4513-94-4) served as the nucleophile reacting with 4-fluorobenzyl bromide or chloride under basic conditions. This method aligns with patented routes for analogous N-benzylpyrroles developed by pharmaceutical innovators between 2005-2015. Unlike historically significant pyrrole drugs (e.g., atorvastatin or tolmetin), 1-(4-fluorobenzyl)-1H-pyrrole-2-carbonitrile lacks documented clinical development but exists as a refined tool compound for probing structure-activity relationships (SAR). Commercial availability remains restricted to specialized chemical suppliers (e.g., AiFChem), reflecting its primary utility in targeted research rather than bulk industrial applications [1] [8].
This molecule exemplifies strategic hybridization in heterocyclic design:
Table 2: Key Therapeutic Areas Explored with Pyrrole-2-carbonitrile Derivatives
| Therapeutic Area | Biological Targets | Representative Derivatives | Lead Activities |
|---|---|---|---|
| Anti-inflammatory | COX-2, NF-κB, IL-1β | Tetrahydrocyclopentapyrroles | 3.2x celecoxib potency (TPA model) |
| Antibacterial | Membrane integrity, DNA gyrase | Marinopyrroles, halogenated pyrroles | Activity against MRSA, VRE |
| Enzyme Inhibition | Tyrosinase, CYP450 isoforms | 2-Cyanopyrrole aryl hybrids | IC₅₀ = 0.97 μM (tyrosinase) |
| Antiviral | Viral polymerases | Remdesivir analogs | Under investigation |
Current investigations prioritize three unresolved questions:
These gaps underscore the compound's dual status: a validated scaffold with measurable bioactivities, yet a subject of ongoing optimization to overcome physicochemical and pharmacokinetic limitations. Future work must bridge computational predictions with experimental validation to unlock its full therapeutic potential [1] [9].
CAS No.: 10257-55-3
CAS No.: 88861-43-2
CAS No.: 15091-91-5
CAS No.: 10035-03-7
CAS No.: 127886-77-5